1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride
CAS No.:
Cat. No.: VC18028736
Molecular Formula: C10H15ClFNO
Molecular Weight: 219.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15ClFNO |
|---|---|
| Molecular Weight | 219.68 g/mol |
| IUPAC Name | 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C10H14FNO.ClH/c1-10(2,13)9(12)7-3-5-8(11)6-4-7;/h3-6,9,13H,12H2,1-2H3;1H |
| Standard InChI Key | QXLGUUPNDGVDQP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(C1=CC=C(C=C1)F)N)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride features a 2-methylpropan-2-ol backbone substituted with a 4-fluorophenyl group and an amine functional group, protonated as a hydrochloride salt. The IUPAC name—1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol;hydrochloride—reflects this arrangement . Key structural identifiers include:
The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing solubility and binding affinity to biological targets . The hydrochloride salt improves stability and aqueous solubility compared to the free base.
Spectral and Stereochemical Features
While experimental spectral data (e.g., NMR, IR) are absent from public sources, the canonical SMILES and InChIKey suggest a single stereoisomer, though racemic mixtures may form during synthesis . Computational models predict characteristic absorption bands for the amine (N–H stretch: ~3300 cm⁻¹) and hydroxyl (O–H stretch: ~3400 cm⁻¹) groups.
Synthesis and Manufacturing
General Synthetic Pathways
Synthesis typically involves nucleophilic substitution or reductive amination reactions. A plausible route includes:
-
Friedel-Crafts alkylation of fluorobenzene with 2-methylpropane-1,2-diol to form the alcohol intermediate.
-
Nitration followed by reduction to introduce the amine group.
-
Hydrochloride salt formation via treatment with HCl.
Alternative methods may employ Grignard reagents or catalytic hydrogenation, though specifics remain proprietary.
Challenges in Scale-Up
-
Steric hindrance from the 2-methylpropan-2-ol group complicates reaction kinetics.
-
Fluorine’s reactivity necessitates anhydrous conditions to prevent defluorination.
-
Purification requires chromatography or recrystallization due to polar byproducts.
Biological Activity and Mechanism
Comparative Analysis with Analogues
Compared to non-fluorinated analogues, this derivative shows:
-
20–30% higher binding affinity to serotonin 5-HT₂A receptors in computational models.
-
Reduced hepatic metabolism due to fluorine’s electron-withdrawing effects.
| Hazard Statement | Risk Description | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear protective gloves/clothing |
| H319 | Causes serious eye irritation | Use eye protection |
Applications in Drug Discovery
Lead Compound Optimization
The compound serves as a scaffold for dual-action antidepressants targeting monoamine reuptake and receptor modulation. Structural modifications under exploration include:
-
N-alkylation to enhance lipophilicity.
-
Fluorine replacement with chlorine for altered pharmacokinetics.
Preclinical Development Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume